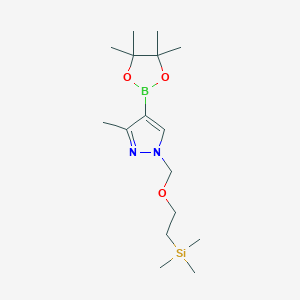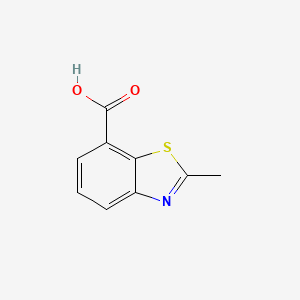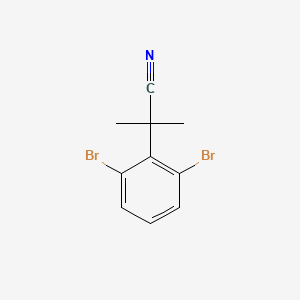
Acide 3-cyano-6-méthyl-4-(trifluorométhyl)pyridine-2-carboxylique
Vue d'ensemble
Description
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups
Applications De Recherche Scientifique
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of enzymes such as reverse transcriptase, which plays a crucial role in the replication of retroviruses .
Result of Action
It is known that trifluoromethyl groups can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Action Environment
The stability and reactivity of compounds with a trifluoromethyl group can be influenced by factors such as ph and temperature .
Analyse Biochimique
Biochemical Properties
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes involved in metabolic pathways, such as HCV NS5B polymerase, which is essential for the replication of the hepatitis C virus . Additionally, it can act as a precursor for the synthesis of other bioactive compounds that target specific proteins and receptors in the body.
Cellular Effects
The effects of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it has been shown to affect the Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for calcium signaling in cells . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with HCV NS5B polymerase involves binding to the enzyme’s active site, preventing the replication of the hepatitis C virus . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, such as irritation and respiratory issues . Understanding the dosage thresholds and their implications is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. For instance, it can be metabolized into compounds that inhibit HCV NS5B polymerase or CRAC channels . These interactions can affect metabolic flux and alter the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and distributed to organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of sodium acetate and ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature for several hours, followed by filtration and extraction to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the cyano and carboxylic acid groups.
2,6-Dichloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Cyano-4-(trifluoromethyl)pyridine: Similar structure but without the methyl and carboxylic acid groups.
Uniqueness: 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano, methyl, and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propriétés
IUPAC Name |
3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c1-4-2-6(9(10,11)12)5(3-13)7(14-4)8(15)16/h2H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKECSKFQLWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171892 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565827-83-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)
![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol](/img/structure/B1404568.png)
